N,N-dihexyl-2,4-dinitrobenzamide
Description
N,N-Dihexyl-2,4-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide backbone substituted with two nitro groups at the 2- and 4-positions and two hexyl chains on the amide nitrogen. The hexyl substituents likely enhance lipophilicity, influencing pharmacokinetics and cellular uptake compared to shorter-chain analogs .
Properties
Molecular Formula |
C19H29N3O5 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N,N-dihexyl-2,4-dinitrobenzamide |
InChI |
InChI=1S/C19H29N3O5/c1-3-5-7-9-13-20(14-10-8-6-4-2)19(23)17-12-11-16(21(24)25)15-18(17)22(26)27/h11-12,15H,3-10,13-14H2,1-2H3 |
InChI Key |
NXFHYBXAQGCVSN-UHFFFAOYSA-N |
SMILES |
CCCCCCN(CCCCCC)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
5-Aziridinyl-2,4-dinitrobenzamide (CB1954)
- Structure : Replaces the dihexyl groups with an aziridinyl ring at the 5-position.
- Activation Mechanism : Activated by bacterial nitroreductase (NTR) via 4-nitro group reduction to a cytotoxic 4-hydroxylamine derivative, which crosslinks DNA .
- Applications : Used in gene-directed enzyme prodrug therapy (GDEPT) for prostate and pancreatic cancers. Demonstrates a 500-fold increase in cytotoxicity upon enzymatic activation .
- Limitations : The 2-nitro group reduction by NTR-B produces less toxic metabolites, reducing efficacy .
N-Ethyl-2,4-dinitrobenzamide (EDNB)
- Structure : Features an ethyl group instead of hexyl chains on the amide nitrogen.
- Synthesis : Derived from 2,4-dinitrobenzoyl chloride and ethylamine .
- No direct cytotoxicity data provided.
5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862)
- Structure: Substituted with a bis(2-chloroethyl)amino group at the 5-position.
- Mechanism : Hypoxia-selective cytotoxin activated via 4-nitro reduction to a hydroxylamine, which undergoes intramolecular cyclization to form DNA crosslinking agents .
- Efficacy: 4-Amino metabolite is 10× more cytotoxic than the parent compound, but instability of hydroxylamine intermediates limits therapeutic utility .
N-(2,3-Dihydroxypropyl)-5-(aziridin-1-yl)-2,4-dinitrobenzamide
- Structure : Combines aziridinyl and dihydroxypropyl groups for enhanced solubility.
- Synthesis : Produced via substitution of a chloro group with aziridine .
- Application : Designed for antibody-directed enzyme prodrug therapy (ADEPT), leveraging hydrophilic groups for improved tumor targeting .
Comparative Analysis Table
*Hypothetical data based on structural analogs.
Mechanistic Differences
- Nitro Group Reduction Specificity :
- Enzyme Dependency: CB1954 requires bacterial NTR for activation, limiting its use to GDEPT . SN 23862 relies on endogenous hypoxia-associated reductases, offering broader applicability .
Pharmacokinetic and Physicochemical Properties
- Stability : Hexyl groups may slow metabolic degradation, extending half-life relative to CB1954 (t₁/₂ ~2–4 hours in vivo) .
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